molecular formula C12H17NOS B13277240 N-(2-methoxyphenyl)thian-3-amine

N-(2-methoxyphenyl)thian-3-amine

Cat. No.: B13277240
M. Wt: 223.34 g/mol
InChI Key: KUHBTFFCRFTWEC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)thian-3-amine is an organic compound with the molecular formula C12H17NOS It is characterized by the presence of a thian-3-amine core substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)thian-3-amine typically involves the acylation of imine derivatives. One common method is the reaction of 2-methoxyaniline with thian-3-amine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)thian-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)thian-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)thian-3-amine involves its interaction with specific molecular targets. The methoxy group and thian-3-amine core play crucial roles in its binding affinity and activity. Molecular docking studies have shown that it can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)thian-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a thian-3-amine core with a methoxyphenyl group sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17NOS

Molecular Weight

223.34 g/mol

IUPAC Name

N-(2-methoxyphenyl)thian-3-amine

InChI

InChI=1S/C12H17NOS/c1-14-12-7-3-2-6-11(12)13-10-5-4-8-15-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

KUHBTFFCRFTWEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2CCCSC2

Origin of Product

United States

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